molecular formula C8H12Cl2O B15348449 3-Chloro-3-methylcyclohexane-1-carbonyl chloride CAS No. 76170-67-7

3-Chloro-3-methylcyclohexane-1-carbonyl chloride

Cat. No.: B15348449
CAS No.: 76170-67-7
M. Wt: 195.08 g/mol
InChI Key: CLFUOBIOGLHJPJ-UHFFFAOYSA-N
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Description

3-Chloro-3-methylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of chlorinated cycloalkanes. It features a cyclohexane ring substituted with a chlorine atom and a methyl group at the third carbon, and a carbonyl chloride group at the first carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating cyclohexanone to introduce the chlorine atom. This is typically done using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Carbonyl Chloride Formation: The final step involves converting the chlorinated cyclohexanone to the carbonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. Large-scale reactors equipped with precise temperature and pressure controls are used to carry out the halogenation, methylation, and carbonyl chloride formation steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Aqueous or alcoholic solutions of sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid or cyclohexanone.

  • Reduction: Cyclohexanol or cyclohexylamine.

  • Substitution: Cyclohexanol or cyclohexylamine.

Scientific Research Applications

3-Chloro-3-methylcyclohexane-1-carbonyl chloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of cycloalkanes and their derivatives.

  • Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-3-methylcyclohexane-1-carbonyl chloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used.

Molecular Targets and Pathways Involved:

  • Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds.

  • Electrophilic Addition: The compound can also undergo electrophilic addition reactions, where electrophiles add to the double bond of the carbonyl group.

Comparison with Similar Compounds

  • 3-Chloro-3-methylcyclohexanone: Similar structure but lacks the carbonyl chloride group.

  • 3-Chloro-3-methylcyclohexanol: Similar structure but has a hydroxyl group instead of the carbonyl chloride.

  • 3-Chloro-3-methylcyclohexylamine: Similar structure but has an amino group instead of the carbonyl chloride.

Uniqueness: 3-Chloro-3-methylcyclohexane-1-carbonyl chloride is unique due to its combination of a chlorinated cyclohexane ring and a reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes.

Properties

CAS No.

76170-67-7

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

3-chloro-3-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-8(10)4-2-3-6(5-8)7(9)11/h6H,2-5H2,1H3

InChI Key

CLFUOBIOGLHJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C(=O)Cl)Cl

Origin of Product

United States

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